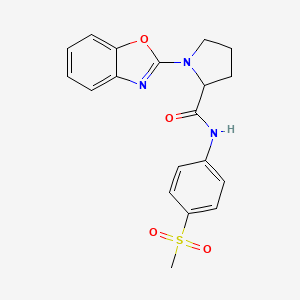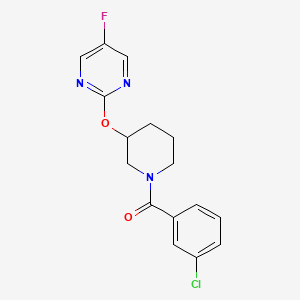
(3-Chlorophenyl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Chlorophenyl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone, also known as Compound A, is a synthetic compound that has gained attention in the scientific community for its potential use in the treatment of various diseases.
Wirkmechanismus
(3-Chlorophenyl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone A is believed to exert its effects through the inhibition of a protein called heat shock protein 90 (Hsp90), which is involved in the folding and stabilization of various client proteins. By inhibiting Hsp90, (3-Chlorophenyl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone A disrupts the function of its client proteins, leading to cell death in cancer cells and reduced inflammation and neurodegeneration in disease models.
Biochemical and Physiological Effects:
In addition to its effects on cancer, inflammation, and neurodegeneration, (3-Chlorophenyl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone A has also been shown to have other biochemical and physiological effects. These include the inhibition of angiogenesis, the process by which new blood vessels are formed, and the modulation of the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (3-Chlorophenyl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone A in lab experiments is its specificity for Hsp90, which allows for the study of the role of this protein in various diseases. However, one limitation is that (3-Chlorophenyl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone A may have off-target effects, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
For research on (3-Chlorophenyl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone A include the development of more potent and selective inhibitors of Hsp90, the investigation of its effects on other diseases, and the exploration of its potential as a therapeutic agent in clinical trials. Additionally, the use of (3-Chlorophenyl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone A in combination with other drugs may enhance its therapeutic potential and reduce the likelihood of drug resistance.
Synthesemethoden
(3-Chlorophenyl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone A can be synthesized through a multi-step process involving the reaction of 3-chlorobenzoyl chloride with 2-amino-5-fluoropyrimidine, followed by the reaction of the resulting intermediate with piperidine-1-carboxylic acid. The final product is obtained after purification through column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
(3-Chlorophenyl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone A has been studied for its potential use in the treatment of cancer, inflammation, and neurodegenerative diseases. In vitro studies have shown that (3-Chlorophenyl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone A inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to reduce inflammation in animal models of arthritis and to protect against neurodegeneration in a mouse model of Alzheimer's disease.
Eigenschaften
IUPAC Name |
(3-chlorophenyl)-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFN3O2/c17-12-4-1-3-11(7-12)15(22)21-6-2-5-14(10-21)23-16-19-8-13(18)9-20-16/h1,3-4,7-9,14H,2,5-6,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTALHWMYAVTCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CC=C2)Cl)OC3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

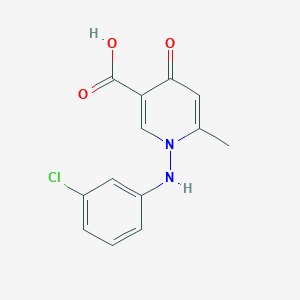
![(4-Ethoxyphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone](/img/structure/B2908050.png)
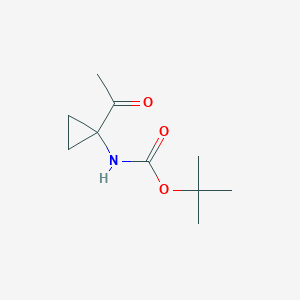
![3-(2-fluorophenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2908058.png)
![Methyl 5-[(3,5-dimethyl-1h-pyrazol-1-yl)methyl]-2-furoate](/img/structure/B2908060.png)

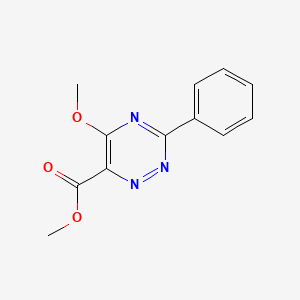
![2-Bromo-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide](/img/structure/B2908063.png)
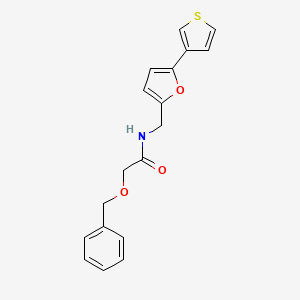
![2-((5-methyl-1H-benzo[d]imidazol-2-yl)thio)-N-phenylacetamide](/img/structure/B2908066.png)
![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2,4-difluorophenyl)acetamide](/img/no-structure.png)
![3-(2-Methylprop-2-enyl)-2-[(5-oxo-1,2-dihydropyrazol-3-yl)methylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2908068.png)
![3-(4-Fluorobenzyl)-8-(propylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2908069.png)
